molecular formula C29H42N6O9 B12316497 Mal-PEG2-Val-Cit-PAB-OH

Mal-PEG2-Val-Cit-PAB-OH

Cat. No.: B12316497
M. Wt: 618.7 g/mol
InChI Key: FUIUTNYVVFCDIA-UHFFFAOYSA-N
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Description

Mal-PEG2-Val-Cit-PAB-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis targeting chimeras (PROTACs). This compound is designed to enhance the solubility and stability of the conjugates, allowing for targeted delivery of therapeutic agents to specific cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG2-Val-Cit-PAB-OH involves multiple steps, starting with the preparation of the maleimide-PEG2-Val-Cit-PAB intermediate. The maleimide group is reactive toward thiol groups between pH 6.5 to 7.5, while the Val-Cit component is specifically cleaved by cathepsin B, an enzyme present in lysosomes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is purified and characterized to ensure high purity and consistency for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Mal-PEG2-Val-Cit-PAB-OH undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-PEG2-Val-Cit-PAB-OH is unique due to its specific cleavage by cathepsin B and its ability to form stable thioether bonds with thiol groups. This makes it highly effective in targeted drug delivery and protein degradation applications .

Properties

Molecular Formula

C29H42N6O9

Molecular Weight

618.7 g/mol

IUPAC Name

5-(carbamoylamino)-2-[N-[2-[3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]-4-(hydroxymethyl)anilino]pentanamide

InChI

InChI=1S/C29H42N6O9/c1-19(2)26(33-23(37)11-14-43-16-17-44-15-13-34-24(38)9-10-25(34)39)28(41)35(21-7-5-20(18-36)6-8-21)22(27(30)40)4-3-12-32-29(31)42/h5-10,19,22,26,36H,3-4,11-18H2,1-2H3,(H2,30,40)(H,33,37)(H3,31,32,42)

InChI Key

FUIUTNYVVFCDIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(C1=CC=C(C=C1)CO)C(CCCNC(=O)N)C(=O)N)NC(=O)CCOCCOCCN2C(=O)C=CC2=O

Origin of Product

United States

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